

Feralolide: Preliminary Technical Information and Experimental Guidance

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Compound of Interest

Compound Name: *Feralolide*

Cat. No.: *B1231018*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available toxicity and safety information for **Feralolide**, a dihydroisocoumarin isolated from Aloe vera. The information is intended to serve as a preliminary technical resource for researchers. It is important to note that the available data is limited, and a comprehensive safety profile for **Feralolide** has not yet been established. Further research is required to fully characterize its toxicological properties.

Frequently Asked Questions (FAQs)

Q1: What is the known acute toxicity of **Feralolide**?

A1: An acute toxicity study has been conducted in mice. Intraperitoneal (i.p.) administration of **Feralolide** at doses of 50, 100, 200, and 300 mg/kg did not result in any mortality or significant signs of toxicity over a one-week observation period.^{[1][2]} A slight sedative effect was noted at the 200 and 300 mg/kg doses.^[1]

Q2: Has an LD50 value been determined for **Feralolide**?

A2: To date, a specific LD50 (median lethal dose) value for **Feralolide** has not been reported in the available scientific literature.

Q3: What is the known in vitro activity of **Feralolide**?

A3: **Feralolide** has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes and possesses antioxidant activity, as demonstrated by DPPH and ABTS radical scavenging assays. The IC₅₀ values are summarized in the table below.

Q4: What is the proposed mechanism of action for **Feralolide**'s biological effects?

A4: The observed anticholinesterase activity suggests that **Feralolide**'s mechanism of action may be similar to that of donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. By inhibiting AChE and BuChE, **Feralolide** can increase the levels of the neurotransmitter acetylcholine in the brain, which is associated with improved cognitive function.

Q5: Is there any information on the sub-chronic or chronic toxicity of **Feralolide**?

A5: Currently, there is no publicly available data on the sub-chronic or chronic toxicity of **Feralolide**.

Q6: Has **Feralolide** been tested for genotoxicity, carcinogenicity, or reproductive toxicity?

A6: There is no available information from in vitro or in vivo studies on the genotoxic, carcinogenic, or reproductive toxicity potential of **Feralolide**.

Q7: Are there any established guidelines for handling **Feralolide** in a laboratory setting?

A7: While a specific Safety Data Sheet (SDS) for **Feralolide** is not available, standard laboratory safety protocols for handling biologically active natural compounds should be followed. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on **Feralolide**.

Table 1: In Vitro Enzyme Inhibition and Antioxidant Activity of **Feralolide**

Assay	Target	IC50 Value (µg/mL)
Anticholinesterase	Acetylcholinesterase (AChE)	55
Anticholinesterase	Butyrylcholinesterase (BuChE)	52
Antioxidant	DPPH Radical Scavenging	170
Antioxidant	ABTS Radical Scavenging	220

Table 2: Acute Toxicity Study of **Feralolide** in Mice

Dose (mg/kg, i.p.)	Number of Animals	Mortality	Observed Toxic Signs
50	8	0	None reported
100	8	0	None reported
200	8	0	Slight sedation
300	8	0	Slight sedation

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this document.

Acute Toxicity Study in Mice

- Animals: Swiss albino mice.
- Groups: Animals were randomly divided into six groups (n=8 per group).
- Treatment Administration:
 - Group I: Control (vehicle).
 - Groups II-V: **Feralolide** administered intraperitoneally (i.p.) at doses of 50, 100, 200, and 300 mg/kg.

- Observation: Animals were observed for behavioral changes, signs of toxicity (e.g., respiratory distress, convulsions, altered reflexes), and mortality at 0, 30, 60, and 120 minutes, and at 24, 48, and 72 hours, and for one week post-administration.[1]

Anticholinesterase (AChE and BuChE) Inhibition Assay

This assay is based on Ellman's method.

- Preparation: Dilutions of **Feralolide** are prepared.
- Reaction Mixture: In a cuvette, add 5 μ L of either acetylcholinesterase (for AChE assay) or butyrylcholinesterase (for BuChE assay) and 5 μ L of the DTNB catalyst.
- Incubation: The mixture is incubated at 30°C for 15 minutes.
- Substrate Addition: The appropriate substrate (acetylcholine iodide for AChE or butyrylcholine iodide for BuChE) is added to initiate the reaction.
- Measurement: The absorbance is measured spectrophotometrically. The rate of reaction with and without the inhibitor is used to calculate the percent inhibition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- DPPH Solution Preparation: A solution of DPPH in methanol is prepared.
- Reaction: A small volume of the **Feralolide** test solution is added to a larger volume of the methanolic DPPH solution.
- Incubation: The mixture is shaken vigorously and kept in the dark at room temperature for 30 minutes.
- Measurement: The absorbance of the reaction mixture is measured at 515 nm using a spectrophotometer. The decrease in absorbance compared to a blank (DPPH solution without the antioxidant) indicates the radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

- **ABTS Radical Cation Generation:** The ABTS radical cation (ABTS•+) is produced by reacting ABTS stock solution with a strong oxidizing agent (e.g., potassium persulfate) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
- **Reaction:** The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to a specific absorbance. An aliquot of the **Feralolide** test solution is then added to the diluted ABTS•+ solution.
- **Measurement:** The absorbance is read after a set time. The percentage inhibition of the ABTS radical is calculated by comparing the absorbance of the sample to a control.

Visualizations

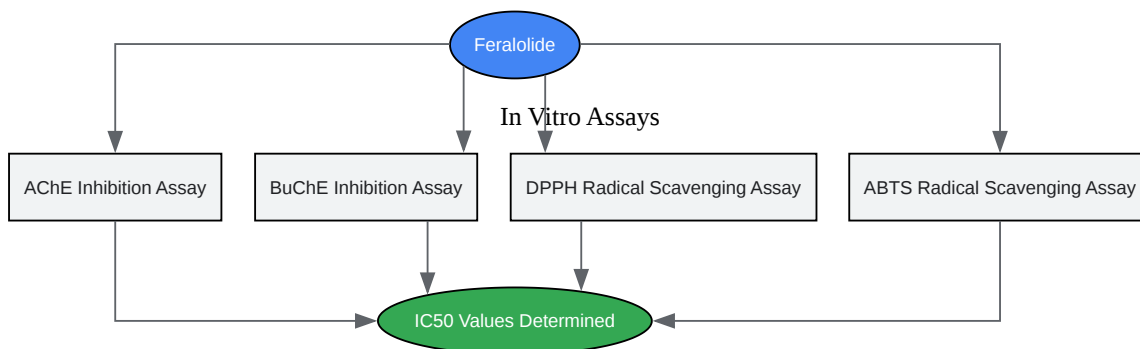
Proposed Mechanism of Action of Feralolide in Alzheimer's Disease



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Caption: Proposed mechanism of **Feralolide**'s cognitive-enhancing effects.

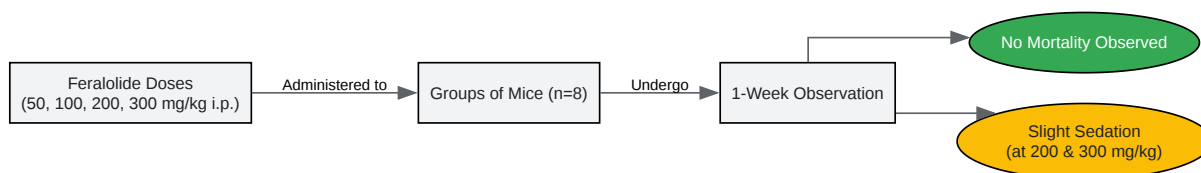
Experimental Workflow for In Vitro Assays



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Caption: Workflow for determining the in vitro activity of **Feralolide**.

Logical Relationship in Acute Toxicity Study



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Caption: Logical flow of the acute toxicity assessment of **Feralolide**.

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References

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